Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of pyrazolo[1,5-A]pyridine-4-carboxylic acid derivatives. . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological activities, such as anti-inflammatory and anticancer properties, are being explored in drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with significant pharmaceutical interest due to their antitrypanosomal activity.
Uniqueness
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in drug development and other applications where these properties are advantageous.
Biological Activity
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article synthesizes recent findings on its biological activity, providing an overview of its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₂H₁₁F₃N₂O₃
- Molecular Weight : 288.22 g/mol
- CAS Number : 1219130-35-4
- Density : 1.39 g/cm³ (predicted) .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular:
- COX Inhibition : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study indicated that certain pyrazole derivatives demonstrated significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.034 to 0.052 μM, indicating a high potency compared to standard anti-inflammatory drugs like celecoxib .
- Edema Models : In carrageenan-induced rat paw edema models, compounds similar to Ethyl 7-methoxy showed promising results with edema inhibition percentages significantly higher than those of traditional NSAIDs .
Analgesic Effects
In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects:
- Pain Models : Studies utilizing various pain models have shown that pyrazole derivatives can reduce pain responses significantly. For instance, some derivatives exhibited inhibition percentages in analgesic activity comparable to established analgesics .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target enzymes. The methoxy group at the 7-position also contributes to the modulation of pharmacological properties.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Study on COX Selectivity :
- Histopathological Evaluations :
- Comparative Analyses :
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H11F3N2O3 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H11F3N2O3/c1-3-20-11(18)9-7-5-4-6-8(19-2)17(7)16-10(9)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
VVLTYRHTHOFPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1C(F)(F)F)OC |
Origin of Product |
United States |
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